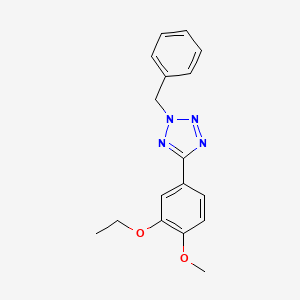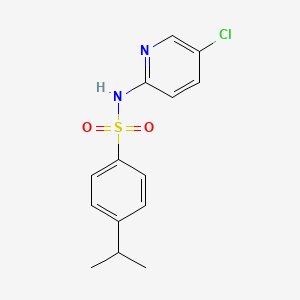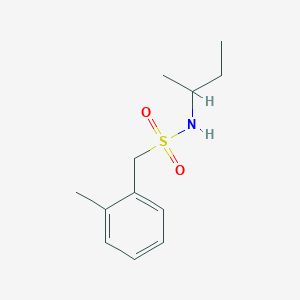![molecular formula C16H14BrNO5 B4671874 (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)
(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid
Vue d'ensemble
Description
(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a derivative of salicylic acid and has been shown to possess anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid is not fully understood. However, it has been suggested that (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been shown to possess anti-inflammatory and anti-tumor properties. In animal studies, (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been shown to reduce inflammation and tumor growth. (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid in lab experiments is its relatively low cost and easy synthesis method. (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid also possesses a high level of stability, which makes it suitable for long-term storage. However, one limitation of using (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid. One area of interest is the development of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid as a potential treatment for inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid and its potential side effects. Another area of interest is the development of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid as a potential herbicide and growth regulator for crops. Further studies are needed to determine the efficacy and safety of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid in these applications. Finally, the use of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid as a polymer modifier is an area of interest for materials science research. Further studies are needed to fully understand the effect of (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid on the mechanical properties of polymers.
Applications De Recherche Scientifique
(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has also been shown to possess anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
In agriculture, (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has also been investigated as a potential growth regulator for crops such as rice and wheat.
In materials science, (4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid has been investigated for its potential use as a polymer modifier due to its ability to improve the mechanical properties of polymers.
Propriétés
IUPAC Name |
2-[4-[[2-(4-bromophenoxy)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5/c17-11-1-5-13(6-2-11)22-9-15(19)18-12-3-7-14(8-4-12)23-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWAYOOEIVLBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)
![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)

![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)


![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4671870.png)